![molecular formula C20H12N2O2 B12902099 Dibenzo[a,h]phenazine-1,8-diol CAS No. 26846-41-3](/img/structure/B12902099.png)
Dibenzo[a,h]phenazine-1,8-diol
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Overview
Description
Dibenzo[a,h]phenazine-1,8-diol (CAS 26846-41-3) is a nitrogen-containing heterocyclic compound with the molecular formula C₂₀H₁₂N₂O₂ . Structurally, it comprises two benzene rings fused to a phenazine core, with hydroxyl (-OH) groups at positions 1 and 8 (Figure 1). This compound is part of the phenazine family, which is characterized by planar, conjugated systems that confer unique electronic and optical properties. Derivatives of this compound, such as tetrabrominated analogs (e.g., CAS 31832-27-6 and 63537-67-7), are also documented, where bromine atoms enhance molecular weight and alter reactivity .
Preparation Methods
Synthetic Routes:
- Dibenzo[a,h]phenazine-1,8-diol can be synthesized through various methods, including cyclization reactions of suitable precursors.
- One common approach involves the oxidative cyclization of 1,2-dihydroxybenzene derivatives under specific conditions.
- Another method utilizes the condensation of 1,2-diaminobenzene with 1,2-dihydroxybenzene.
- Detailed reaction mechanisms and conditions are available in the literature.
Industrial Production:
- While this compound is not widely produced industrially, its synthesis can be scaled up using the aforementioned methods.
- Industrial production typically involves optimizing reaction conditions, yield, and purity.
Chemical Reactions Analysis
Dibenzo[a,h]phenazine-1,8-diol undergoes several chemical reactions:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction of the quinone moiety yields the diol form.
Substitution: Substituents can be introduced at various positions on the benzene rings.
Common Reagents: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major Products: Quinones, diols, and substituted derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antitumor Activity
Dibenzo[a,h]phenazine-1,8-diol and its derivatives have been investigated for their antitumor properties. Research has indicated that phenazine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the dibenzo[a,h]phenazine structure can enhance its biological activity, making it a candidate for further development in cancer therapeutics .
Mechanisms of Action
The mechanism by which this compound exerts its antitumor effects often involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. This property is particularly valuable in the design of new chemotherapeutic agents that target resistant cancer types .
Analytical Chemistry
Separation Techniques
this compound has been utilized in high-performance liquid chromatography (HPLC) for analytical applications. A method using a Newcrom R1 HPLC column allows for effective separation of this compound under reverse phase conditions. The mobile phase typically consists of acetonitrile and water, with phosphoric acid being replaced by formic acid for mass spectrometry compatibility . This technique is crucial for isolating impurities and conducting pharmacokinetic studies.
Mass Spectrometry Compatibility
The compound's compatibility with mass spectrometry enhances its utility in analytical laboratories, where precise quantification and characterization are necessary. The ability to analyze this compound in complex mixtures makes it a valuable tool in pharmaceutical research and quality control .
Materials Science
Development of Functional Materials
this compound's unique electronic properties have led to its exploration in the development of nitrogen-rich covalent organic frameworks (COFs). These materials are promising candidates for applications such as gas adsorption, catalysis, and drug delivery systems due to their tunable electronic and photophysical properties .
Sensing Applications
The luminescent properties of this compound derivatives have been harnessed for sensor development. These materials can detect various analytes, including toxic anions and biomolecules, making them suitable for environmental monitoring and biomedical applications .
Mechanism of Action
- The exact mechanism of action remains an active area of research.
- It may interact with cellular targets, affecting signaling pathways or enzyme activity.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Brominated Derivatives
Tetrabromo-dibenzo[a,h]phenazine-1,8-diol (CAS 31832-27-6 and 63537-67-7) shares the core phenazine structure but incorporates four bromine atoms. Key differences include:
- Molecular Weight : Bromination increases molecular weight (C₂₀H₈Br₄N₂O₂ vs. C₂₀H₁₂N₂O₂), influencing solubility and environmental persistence.
- Reactivity : Bromine atoms likely enhance electrophilic substitution reactions and reduce biodegradability due to increased steric hindrance .
Table 1: Structural and Molecular Comparison
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
---|---|---|---|---|
Dibenzo[a,h]phenazine-1,8-diol | 26846-41-3 | C₂₀H₁₂N₂O₂ | 320.33 | Two hydroxyl groups |
Tetrabromo derivative | 31832-27-6 | C₂₀H₈Br₄N₂O₂ | 623.92 | Four bromine substituents |
Polycyclic Aromatic Hydrocarbons (PAHs)
PAHs like dibenzo[a,h]pyrene (a 6-ring PAH) are structurally analogous but lack nitrogen atoms. Key distinctions include:
- Carcinogenicity: Dibenzo[a,h]pyrene is classified as carcinogenic by WHO due to its ability to form DNA adducts .
- Environmental Presence : PAHs like dibenzo[a,h]pyrene are widespread environmental contaminants, detected in camel milk and industrial sites , whereas phenazine derivatives are less commonly reported, suggesting niche industrial applications.
Table 2: Toxicity and Environmental Profile
Benzo(a)pyrene Diol Epoxides
7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene (diol epoxide 2) is a mutagenic metabolite of benzo(a)pyrene. Comparisons include:
- Stability : Diol epoxide 2 has a half-life of 6–12 minutes in aqueous media, whereas brominated phenazine derivatives are likely more stable due to halogenation .
- Mutagenicity : Diol epoxides exhibit high mutagenicity in bacterial (e.g., Salmonella TA98) and mammalian cells, with diol epoxide 1 being 1.5–4× more mutagenic than diol epoxide 2 . Phenazine diol’s mutagenicity remains unstudied, but its planar structure could facilitate intercalation with DNA.
Metabolic and Toxicological Considerations
Biological Activity
Dibenzo[a,h]phenazine-1,8-diol (DBPHZ) is a phenazine derivative that has garnered attention due to its diverse biological activities. Phenazines, as a class, are known for their pharmacological potential, including antibacterial, antifungal, and antitumor properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a fused ring system characteristic of phenazines. Its structure can be represented as follows:
This compound exhibits unique electronic properties due to its conjugated system, which plays a crucial role in its biological activity.
1. Antimicrobial Properties
DBPHZ has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that phenazine derivatives can inhibit the growth of bacteria and fungi by disrupting cellular processes.
- Mechanism of Action : The antimicrobial effect is primarily attributed to the generation of reactive oxygen species (ROS), which damage cellular components such as DNA and membranes.
- Case Study : A study published in the Journal of Chemical Sciences highlighted that phenazine derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL .
2. Antitumor Activity
Research indicates that this compound possesses antitumor properties.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways involved in cell survival.
- Study Findings : A report in Nature Communications demonstrated that DBPHZ inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range .
3. Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties.
- Mechanism of Action : It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to reduced inflammation.
- Research Evidence : In vitro studies have shown that DBPHZ significantly decreased the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages stimulated with lipopolysaccharide (LPS) .
Synthesis Approaches
The synthesis of this compound can be achieved through various methods:
Synthesis Method | Description | Reference |
---|---|---|
One-pot synthesis | Utilizes 2-naphthols with 1,2-diamines | |
Green synthesis techniques | Employs environmentally friendly methods |
These approaches not only enhance yield but also reduce environmental impact.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Dibenzo[a,h]phenazine-1,8-diol in laboratory settings?
While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous heterocyclic systems suggest methodologies such as:
- Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent (P₂O₅/MeSO₃H) for fused heterocycles .
- Catalytic cyclization with AlCl₃ in chlorobenzene, as demonstrated in triazine derivative syntheses (e.g., refluxing dichlorotriazine with biphenyl derivatives) .
- Stepwise functionalization , including refluxing precursors in polar solvents (e.g., DMSO or ethanol) with glacial acetic acid as a catalyst, followed by crystallization .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- Melting point analysis to assess crystallinity and purity (e.g., 141–143°C for triazole derivatives) .
- Nuclear Magnetic Resonance (NMR) for structural elucidation of aromatic protons and hydroxyl groups.
- High-Performance Liquid Chromatography (HPLC) to quantify purity, as applied to polycyclic aromatic hydrocarbons (PAHs) like dibenzoanthracenes .
- Mass Spectrometry (MS) for molecular ion verification and fragmentation pattern analysis.
Q. What safety protocols are recommended when handling this compound in laboratory settings?
Given structural similarities to carcinogenic dibenzopyrenes and dibenzoanthracenes , precautions include:
- Using fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal contact.
- Adhering to guidelines for hazardous intermediates, such as avoiding food/water contamination and proper waste disposal .
Advanced Research Questions
Q. How can solvent-free synthetic strategies improve the sustainability of this compound synthesis?
Solvent-free methods, such as Eaton’s reagent-mediated cyclization , minimize waste and energy consumption. For example, fused phenylbenzoimidazothiazoles were synthesized without solvents, achieving high yields (75–85%) under mild conditions . Similar approaches could reduce reliance on chlorobenzene or DMSO, which pose environmental risks .
Q. How can researchers optimize catalytic systems for synthesizing this compound to improve yield and selectivity?
Strategies include:
- Catalyst screening : Comparing Lewis acids (e.g., AlCl₃ vs. FeCl₃) for electrophilic aromatic substitution .
- Reaction parameter tuning : Varying temperature (-35°C to reflux) and time (7–18 hours) to balance intermediate stability and side reactions .
- Additive effects : Using glacial acetic acid or DIPEA to enhance regioselectivity in triazine functionalization .
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR, MS) when characterizing this compound derivatives?
- Cross-validation : Compare data across multiple techniques (e.g., HPLC purity vs. NMR integration ratios) .
- Computational modeling : Use density functional theory (DFT) to predict NMR chemical shifts or MS fragmentation patterns, as applied to dibenzoazepines .
- Isomer differentiation : Employ 2D NMR (e.g., NOESY) to resolve positional ambiguities in fused aromatic systems.
Q. What methodologies are employed to detect and quantify this compound in environmental samples, considering its structural analogs?
- Solid-phase extraction (SPE) followed by GC-MS or HPLC-UV/FLD for trace analysis of PAHs .
- Isotopic labeling to distinguish target compounds from co-eluting contaminants.
- Limit of detection (LOD) validation using spiked matrices, as demonstrated for dibenzoanthracenes (LOD: 0.1–1.0 µg/L) .
Q. Data Contradiction and Validation
Q. How can researchers resolve conflicting bioactivity data for this compound derivatives across studies?
- Dose-response standardization : Ensure consistent molar concentrations and assay endpoints (e.g., IC₅₀ vs. EC₅₀).
- Control experiments : Verify compound stability under assay conditions (e.g., pH, temperature) to rule out degradation artifacts .
- Meta-analysis : Cross-reference bioactivity with structural analogs (e.g., dibenzopyrenes) to identify structure-activity trends .
Q. What purification challenges arise during this compound synthesis, and how can they be mitigated?
- Recrystallization optimization : Test solvent pairs (e.g., water-ethanol) to enhance crystal purity .
- Chromatographic methods : Use flash chromatography with silica gel or reverse-phase HPLC for polar byproducts.
- Thermogravimetric analysis (TGA) to assess thermal stability during drying .
Q. Computational and Theoretical Studies
Q. What computational tools are available to predict the electronic properties of this compound for optoelectronic applications?
- DFT calculations (e.g., Gaussian 16) to model HOMO-LUMO gaps and absorption spectra, as used for benzothiadiazole derivatives .
- Molecular dynamics (MD) simulations to study solubility and aggregation behavior in different solvents.
Properties
CAS No. |
26846-41-3 |
---|---|
Molecular Formula |
C20H12N2O2 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
16-hydroxy-2,13-diazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3,6,8,10,12,15(20),16,18,21-decaen-5-one |
InChI |
InChI=1S/C20H12N2O2/c23-15-5-1-3-11-7-9-13-19(17(11)15)21-14-10-8-12-4-2-6-16(24)18(12)20(14)22-13/h1-10,21,24H |
InChI Key |
RPRGEWDOVJZDPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C3=C(C=C2)NC4=C5C(=CC=CC5=O)C=CC4=N3 |
Origin of Product |
United States |
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